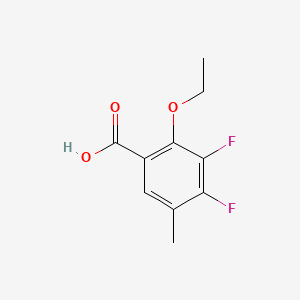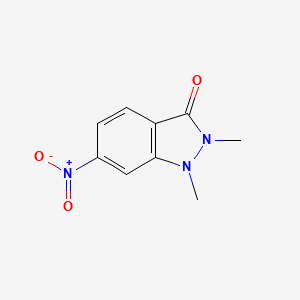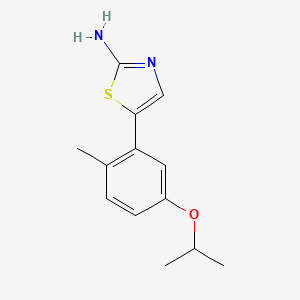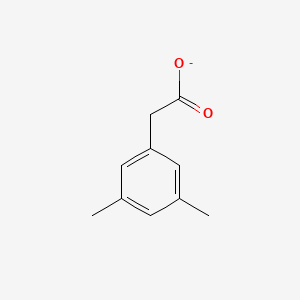
beta-Neoendorphin acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Neoendorphin acetate: is an endogenous opioid peptide with a nonapeptide structure. It is derived from the proteolytic cleavage of prodynorphin and has the amino acid sequence Tyrosine-Glycine-Glycine-Phenylalanine-Leucine-Arginine-Lysine-Tyrosine-Proline. This compound is known for its ability to stimulate wound healing by accelerating keratinocyte migration through the activation of mitogen-activated protein kinase and extracellular signal-regulated kinases 1 and 2 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-Neoendorphin acetate involves the solid-phase peptide synthesis method. This method uses a resin-bound amino acid as the starting material, and the peptide chain is elongated by sequential addition of protected amino acids. The reaction conditions typically involve the use of coupling reagents such as N,N’-Diisopropylcarbodiimide and 1-Hydroxybenzotriazole to facilitate peptide bond formation. The final product is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid, water, and scavengers .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification of the final product is achieved through high-performance liquid chromatography, ensuring high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions: Beta-Neoendorphin acetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Amino acid residues in the peptide chain can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Protected amino acids and coupling reagents such as N,N’-Diisopropylcarbodiimide.
Major Products:
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Restored methionine residues.
Substitution: Peptide analogs with modified amino acid sequences.
Aplicaciones Científicas De Investigación
Beta-Neoendorphin acetate has a wide range of scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cell migration and wound healing processes.
Medicine: Explored for its potential therapeutic applications in promoting wound healing and tissue regeneration.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
Mecanismo De Acción
Beta-Neoendorphin acetate exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor. This binding activates intracellular signaling pathways, including the mitogen-activated protein kinase and extracellular signal-regulated kinases 1 and 2 pathways. These pathways lead to the upregulation of matrix metalloproteinase 2 and 9, which are involved in the degradation of extracellular matrix components, facilitating cell migration and wound healing .
Comparación Con Compuestos Similares
Alpha-Neoendorphin: Another endogenous opioid peptide derived from prodynorphin, with a similar structure but different amino acid sequence.
Beta-Endorphin: An endogenous opioid peptide with a longer amino acid sequence and different physiological effects.
Uniqueness: Beta-Neoendorphin acetate is unique in its specific amino acid sequence and its potent ability to stimulate keratinocyte migration and wound healing. Its distinct mechanism of action and receptor binding profile differentiate it from other similar opioid peptides .
Propiedades
Fórmula molecular |
C56H81N13O14 |
|---|---|
Peso molecular |
1160.3 g/mol |
Nombre IUPAC |
acetic acid;(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C54H77N13O12.C2H4O2/c1-32(2)26-41(65-51(76)42(28-33-10-4-3-5-11-33)62-46(71)31-60-45(70)30-61-47(72)38(56)27-34-15-19-36(68)20-16-34)50(75)64-40(13-8-24-59-54(57)58)48(73)63-39(12-6-7-23-55)49(74)66-43(29-35-17-21-37(69)22-18-35)52(77)67-25-9-14-44(67)53(78)79;1-2(3)4/h3-5,10-11,15-22,32,38-44,68-69H,6-9,12-14,23-31,55-56H2,1-2H3,(H,60,70)(H,61,72)(H,62,71)(H,63,73)(H,64,75)(H,65,76)(H,66,74)(H,78,79)(H4,57,58,59);1H3,(H,3,4)/t38-,39-,40-,41-,42-,43-,44-;/m0./s1 |
Clave InChI |
RRCNWDRSUKZIGO-CODYCENXSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N.CC(=O)O |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2H,2'H,4H,4'H-3,3'-Spirobi[[1]benzopyran]](/img/structure/B14756730.png)
![1-[(4-Methylphenyl)sulfanylmethyl]piperidine; 4-nitrobenzoyl chloride](/img/structure/B14756732.png)





![1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene](/img/structure/B14756772.png)
![N-[6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]hydroxylamine](/img/structure/B14756773.png)



